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Introduction
BTR-1, also known as Solute Carrier Family 4 Member 11 (SLC4A11), is a multifunctional

membrane transporter protein.[1][2] Initially identified for its sequence homology to bicarbonate

transporters, its precise transport functions have been a subject of ongoing research, with

evidence suggesting its role as a Na+-coupled B(OH)4- cotransporter, a Na+-coupled OH- or

H+ permeable channel, and a water permeable channel.[3][4] Dysfunctional SLC4A11 is

associated with several genetic corneal diseases, including Congenital Hereditary Endothelial

Dystrophy (CHED) and Fuchs Endothelial Corneal Dystrophy (FECD).[5] Emerging evidence

also implicates SLC4A11 in cancer progression, particularly in ovarian cancer, where its

overexpression is linked to enhanced cell proliferation and migration.[6][7]

These application notes provide a comprehensive guide for researchers interested in studying

the effects of BTR-1/SLC4A11 overexpression using a lentiviral-mediated approach. Detailed

protocols for lentivirus production, cell line transduction, and subsequent functional assays are

provided to facilitate the investigation of SLC4A11's role in various cellular processes.

Data Presentation
The following tables summarize quantitative data from studies investigating the effects of BTR-
1/SLC4A11 overexpression.
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Table 1: Effects of SLC4A11 Overexpression on Ovarian Cancer Cell Proliferation and

Migration
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Cell Line Assay
Parameter
Measured

Result with
SLC4A11
Overexpres
sion

Fold
Change/Per
centage
Increase
(Mean ± SD)

Reference

HEY CCK-8 Assay
Cell

Proliferation
Increased

Data not

explicitly

quantified in

text,

graphical

representatio

n shows

significant

increase.

[8]

HEY

Colony

Formation

Assay

Colony

Forming

Ability

Increased

Data not

explicitly

quantified in

text,

graphical

representatio

n shows

significant

increase.

[8]

HEY
Transwell

Assay
Cell Migration Increased

Data not

explicitly

quantified in

text,

graphical

representatio

n shows

significant

increase.

[8]

OVCAR-3
Cell Viability

Assay
Cell Viability Increased

~1.5-fold

increase at

72h (p<0.01)

[6][9]
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A2780
Cell Viability

Assay
Cell Viability Increased

~1.4-fold

increase at

72h (p<0.01)

[6][9]

OVCAR-3
Transwell

Assay
Cell Migration Increased

~2.5-fold

increase

(p<0.001)

[9]

A2780
Transwell

Assay
Cell Migration Increased

~2.2-fold

increase

(p<0.001)

[9]

OVCAR-3
Transwell

Assay
Cell Invasion Increased

~2.8-fold

increase

(p<0.001)

[9]

A2780
Transwell

Assay
Cell Invasion Increased

~2.4-fold

increase

(p<0.001)

[9]

Table 2: Effects of SLC4A11 Overexpression on Ion Transport in HEK293 Cells
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SLC4A11
Variant

Condition
Parameter
Measured

H+ Flux (μM/s)
(Mean ± SEM)

Reference

Mock Na+-free, pH 6.2
Na+-independent

H+ influx
21.1 ± 1.91 [10]

SLC4A11-B Na+-free, pH 6.2
Na+-independent

H+ influx
46.2 ± 3.34 [10]

SLC4A11-C Na+-free, pH 6.2
Na+-independent

H+ influx
138 ± 9 [10]

Mock Na+ addition
Na+-coupled H+

flux

No significant

change
[10]

SLC4A11-B Na+ addition
Na+-coupled H+

flux
26.3 ± 1.93 [10]

SLC4A11-C Na+ addition
Na+-coupled H+

flux
64.6 ± 3.78 [10]

Signaling Pathways and Experimental Workflows
BTR-1/SLC4A11 Signaling Pathways
Overexpression of BTR-1/SLC4A11 has been shown to impact several key signaling pathways,

including the NRF2-mediated antioxidant response and the p53 pathway.
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BTR-1/SLC4A11 associated signaling pathways.

Experimental Workflow for Lentiviral-Mediated
Overexpression
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The following diagram outlines the general workflow for generating stable cell lines

overexpressing BTR-1/SLC4A11 and subsequent functional analysis.
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Workflow for BTR-1/SLC4A11 overexpression.

Experimental Protocols
Protocol 1: Lentiviral Vector Production and Titration
This protocol describes the generation of lentiviral particles in HEK293T cells.

Materials:

HEK293T cells[2][3]

DMEM with 10% FBS[2][3]

Lentiviral transfer plasmid containing BTR-1/SLC4A11 cDNA (e.g., pLVX-BTR1-puro)

Second or third-generation lentiviral packaging plasmids (e.g., psPAX2 and pMD2.G for

second generation)[11]

Transfection reagent (e.g., Lipofectamine 3000 or PEI)[12]

Opti-MEM I Reduced Serum Medium

0.45 µm polyethersulfone (PES) filters

Polybrene

Target cells for titration (e.g., HEK293T or the cell line to be used in experiments)

96-well plates

Fluorescence microscope or flow cytometer (if the transfer plasmid contains a fluorescent

reporter)

Procedure:

Cell Seeding: The day before transfection, seed 1.3–1.5 x 10^6 HEK293T cells in a 10-cm

dish in DMEM with 10% FBS. Cells should be 70-80% confluent at the time of transfection.
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[9]

Transfection:

In separate tubes, dilute the lentiviral transfer plasmid (2.5 µg) and packaging plasmids

(e.g., 1.5 µg psPAX2 and 1.0 µg pMD2.G) in Opti-MEM.

In another tube, dilute the transfection reagent in Opti-MEM according to the

manufacturer's instructions.

Combine the DNA and transfection reagent mixtures, incubate at room temperature for 15-

20 minutes to allow complex formation.

Add the transfection complex dropwise to the HEK293T cells.

Virus Harvest:

48 hours post-transfection, collect the cell culture supernatant containing the lentiviral

particles.

Centrifuge at 500 x g for 10 minutes to pellet cell debris.[13]

Filter the supernatant through a 0.45 µm PES filter.[13]

For higher titers, the virus can be concentrated by ultracentrifugation or using

commercially available concentration reagents.

Aliquot the virus and store at -80°C.

Virus Titration (Functional Titer):

The day before transduction, seed 1 x 10^4 target cells per well in a 96-well plate.[13]

On the day of transduction, prepare serial dilutions of the lentiviral stock in complete

medium containing polybrene (final concentration 5-8 µg/mL).[13]

Replace the medium on the target cells with the virus-containing medium.

Incubate for 48-72 hours.
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Determine the percentage of transduced cells (e.g., by counting fluorescent cells if a

reporter is present or by antibiotic selection).

Calculate the viral titer in transducing units per mL (TU/mL).

Protocol 2: Generation of Stable BTR-1/SLC4A11
Overexpressing Cell Lines
Materials:

Target cell line

Complete culture medium for the target cell line

Lentiviral stock of BTR-1/SLC4A11

Polybrene

Selection antibiotic (e.g., Puromycin)

6-well plates

Procedure:

Cell Seeding: The day before transduction, seed 5 x 10^4 cells per well in a 6-well plate.

Transduction:

On the day of transduction, replace the medium with fresh complete medium containing

polybrene (final concentration 5-8 µg/mL).

Add the lentivirus at the desired Multiplicity of Infection (MOI). A range of MOIs (e.g., 1, 5,

10) should be tested to determine the optimal transduction efficiency.

Incubate for 24 hours.

Selection:
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48 hours post-transduction, replace the medium with fresh complete medium containing

the appropriate concentration of the selection antibiotic (e.g., puromycin). The optimal

antibiotic concentration should be determined beforehand by generating a kill curve for the

specific cell line.

Continue to culture the cells in the selection medium, replacing it every 2-3 days, until

antibiotic-resistant colonies are visible.

Expansion:

Pool the resistant colonies to generate a polyclonal stable cell line or isolate single

colonies to establish monoclonal cell lines.

Expand the stable cell line for further experiments.

Confirm BTR-1/SLC4A11 overexpression by Western blot analysis.

Protocol 3: Western Blot Analysis of BTR-1/SLC4A11
Overexpression
Materials:

Stable BTR-1/SLC4A11 overexpressing cells and control cells

RIPA buffer with protease inhibitors

BCA protein assay kit

Laemmli sample buffer

SDS-PAGE gels

PVDF membrane

Transfer buffer

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
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Primary antibody against BTR-1/SLC4A11

Loading control primary antibody (e.g., anti-GAPDH or anti-β-actin)

HRP-conjugated secondary antibody

Chemiluminescent substrate

Imaging system

Procedure:

Protein Extraction:

Lyse cells in RIPA buffer on ice for 30 minutes.

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

Collect the supernatant containing the protein lysate.

Protein Quantification: Determine the protein concentration of each lysate using a BCA

protein assay.

Sample Preparation:

Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer.

For multi-pass transmembrane proteins like BTR-1, avoid boiling. Instead, incubate at

37°C for 30 minutes or room temperature for 1 hour.

SDS-PAGE and Transfer:

Separate the protein samples on an SDS-PAGE gel.

Transfer the separated proteins to a PVDF membrane.

Immunoblotting:

Block the membrane in blocking buffer for 1 hour at room temperature.
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Incubate the membrane with the primary antibody against BTR-1/SLC4A11 overnight at

4°C.

Wash the membrane three times with TBST.

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

Wash the membrane three times with TBST.

Detection:

Incubate the membrane with the chemiluminescent substrate.

Capture the signal using an imaging system.

Re-probe the membrane with a loading control antibody to ensure equal protein loading.

Protocol 4: Cell Viability/Proliferation Assay (CCK-8)
Materials:

Stable BTR-1/SLC4A11 overexpressing cells and control cells

96-well plates

Complete culture medium

CCK-8 (Cell Counting Kit-8) reagent

Procedure:

Cell Seeding: Seed 1,000-10,000 cells per well in a 96-well plate in 100 µL of complete

culture medium. The optimal seeding density should be determined empirically.

Incubation: Incubate the cells for the desired time points (e.g., 24, 48, 72 hours).

Assay:

Add 10 µL of CCK-8 reagent to each well.
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Incubate the plate for 1-4 hours at 37°C.

Measurement: Measure the absorbance at 450 nm using a microplate reader.

Analysis: The absorbance is directly proportional to the number of viable cells. Compare the

absorbance values between the BTR-1 overexpressing cells and the control cells at each

time point.

Protocol 5: Cell Migration Assay (Wound
Healing/Scratch Assay)
Materials:

Stable BTR-1/SLC4A11 overexpressing cells and control cells

6-well or 12-well plates

Complete culture medium

Sterile 200 µL pipette tip

Microscope with a camera

Procedure:

Cell Seeding: Seed cells in a 6-well or 12-well plate at a density that will form a confluent

monolayer within 24 hours.[3]

Wound Creation:

Once the cells are confluent, use a sterile 200 µL pipette tip to create a straight scratch

across the center of the cell monolayer.[14]

Wash the wells with PBS to remove detached cells.[14]

Replace with fresh complete medium.

Image Acquisition:
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Immediately after creating the scratch (0 hours), capture images of the wound at several

defined locations along the scratch.

Incubate the plate at 37°C and capture images at the same locations at regular intervals

(e.g., every 6, 12, and 24 hours).

Analysis:

Measure the width or area of the scratch at each time point using image analysis software

(e.g., ImageJ).

Calculate the percentage of wound closure over time for both the BTR-1 overexpressing

and control cells.[15]

Protocol 6: Intracellular pH (pHi) Measurement
Materials:

Stable BTR-1/SLC4A11 overexpressing cells and control cells grown on glass coverslips

BCECF-AM (2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein, acetoxymethyl ester)[5]

DMSO

HEPES-buffered saline (HBS)

Fluorescence microscope with excitation wavelength filters for 440 nm and 490 nm and an

emission filter for 535 nm.

Nigericin and high-potassium buffer for calibration

Procedure:

Dye Loading:

Prepare a 1 mM stock solution of BCECF-AM in DMSO.[5]

Dilute the stock solution in HBS to a final working concentration of 2-5 µM.
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Incubate the cells on coverslips with the BCECF-AM solution for 20-30 minutes at 37°C.[5]

Wash the cells with HBS to remove extracellular dye.

Fluorescence Measurement:

Mount the coverslip on the stage of the fluorescence microscope.

Excite the cells alternately at 490 nm and 440 nm and measure the fluorescence emission

at 535 nm.

The ratio of the fluorescence intensities (490/440) is proportional to the intracellular pH.

Experimental Manipulation:

Perfuse the cells with different buffers to study ion transport activity (e.g., Na+-free buffer,

ammonium chloride-containing buffer).

Record the changes in the 490/440 fluorescence ratio over time.

Calibration:

At the end of each experiment, perform an in situ calibration by perfusing the cells with

high-potassium buffers of known pH containing the H+/K+ ionophore nigericin. This will

equilibrate the intracellular and extracellular pH.

Generate a calibration curve of the 490/440 ratio versus pH.

Analysis: Convert the experimental fluorescence ratios to pHi values using the calibration

curve. Calculate the rates of pHi change to quantify ion flux.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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